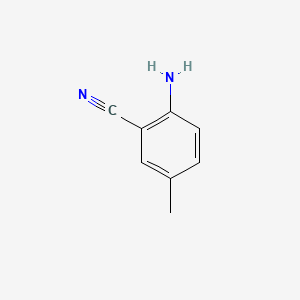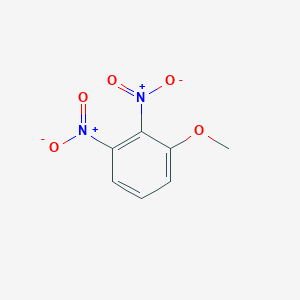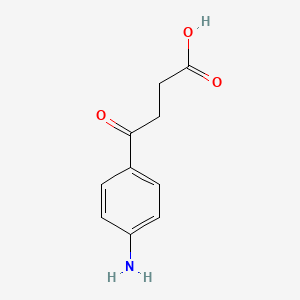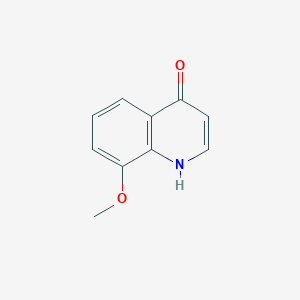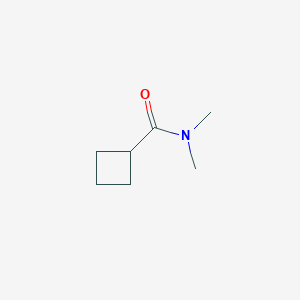
n,n-Dimethylcyclobutanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves strategies to overcome or utilize the ring strain inherent to four-membered rings. For n,n-Dimethylcyclobutanecarboxamide and related compounds, methods have been developed to achieve high regio- and stereoselectivities. For example, studies have shown the spontaneous dimerization of allenes as an efficient route to synthesize substituted 1,2-dimethylenecyclobutanes, highlighting the role of captodative effects in achieving selectivity (Miao et al., 2015). Furthermore, direct bis-arylation via double C-H activation has been utilized to access trisubstituted cyclobutane scaffolds, demonstrating an auxiliary-aided diastereoselective Pd-catalyzed mechanism (Parella et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of cyclobutane derivatives, including those substituted with dimethyl groups, have been elucidated using various analytical techniques. Single crystal X-ray analysis has revealed that these molecules often adopt slightly distorted square-planar arrangements due to the ring strain and substituent effects (Shabir et al., 2020). Such studies are crucial for understanding the three-dimensional arrangement and potential reactivity of these compounds.
Chemical Reactions and Properties
Cyclobutane derivatives engage in a variety of chemical reactions, leveraging the ring strain for synthetic utility. The reactivity of n,n-Dimethylcyclobutanecarboxamide-like compounds includes participation in [2+2] cycloaddition reactions, demonstrating their potential as intermediates in the synthesis of more complex molecules. For instance, the formation of highly rigid beta-peptides through the incorporation of cyclobutane-1-carboxylic acids showcases the utility of these compounds in peptide synthesis (Izquierdo et al., 2005).
Applications De Recherche Scientifique
Chemical Reactivity and Synthesis Applications
N,N-Dimethylcyclobutanecarboxamide has shown significant relevance in chemical reactivity and synthesis applications. For instance, it has been identified as a building block in the synthesis of various heterocyclic compounds. These compounds are not only diverse in structure but also exhibit biological activity, making them potentially useful in biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
DNA-Intercalating Drug Research
In the realm of cancer research, derivatives of N,N-Dimethylcyclobutanecarboxamide have been studied for their DNA-intercalating properties. For example, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a derivative, is a new DNA-intercalating drug with a dual mode of cytotoxic action, thought to involve topoisomerases I and II. This compound has been selected for clinical trial due to its promising preclinical activity against solid tumors (McCrystal, Evans, Harvey, Thompson, Porter, & Baguley, 1999).
Pharmaceutical Developments
N,N-Dimethylcyclobutanecarboxamide derivatives have also been explored in the development of new pharmaceuticals. For instance, a study on amenamevir, a derivative, focused on its use in the treatment of herpes zoster. This derivative was approved by Japan’s Ministry of Health, Labor and Welfare and is notable for its distinct mechanism of action from other synthetic nucleoside compounds used in herpes zoster treatment (Shoji et al., 2020).
Anticonvulsant Activity
Additionally, derivatives of N,N-Dimethylcyclobutanecarboxamide have been studied for their anticonvulsant properties. A study on the anticonvulsant activity of various compounds, including those derived from N,N-Dimethylcyclobutanecarboxamide, demonstrated their effectiveness in animal models. This suggests potential applications in the development of new treatments for epilepsy and related disorders (Ho, Crider, & Stables, 2001).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethylcyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8(2)7(9)6-4-3-5-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJXFJJPTBJREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303134 | |
| Record name | n,n-dimethylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dimethylcyclobutanecarboxamide | |
CAS RN |
57056-80-1 | |
| Record name | NSC156925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



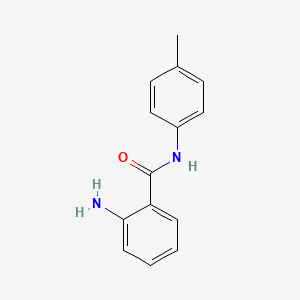
![5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-ol](/img/structure/B1267702.png)

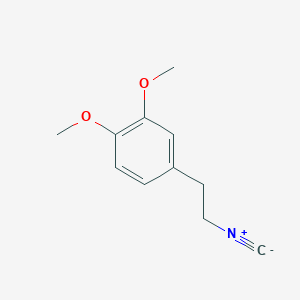
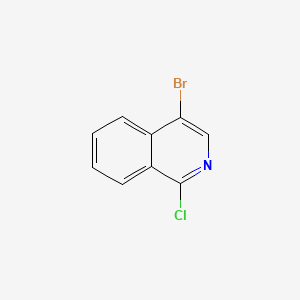
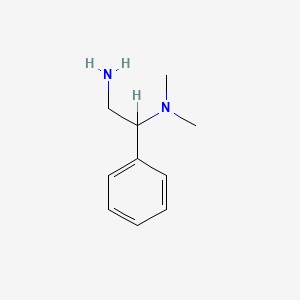
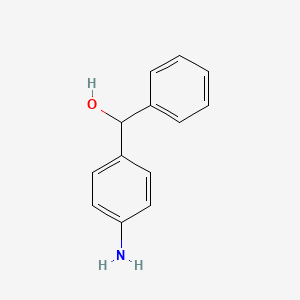
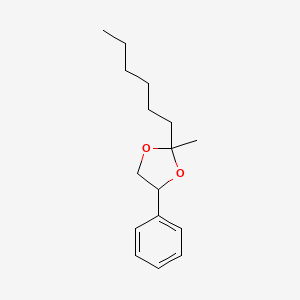

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)
